5(10)-Estrene-3β,17α-diol-d3
Description
Properties
Molecular Formula |
C₁₈H₂₅D₃O₂ |
|---|---|
Molecular Weight |
279.43 |
Synonyms |
(3β,17α)-Estr-5(10)-ene-3,17-diol; 5(10)-Estrene-3β,17α-diol-d3; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 10 Estrene 3β,17α Diol and Its Isomers
Stereoselective Synthesis Pathways for 5(10)-Estrene-3β,17α-diol
The initial and crucial step in the synthesis is the inversion of the stereochemistry at the C17 position of the steroid nucleus. The starting material, 17β-estradiol-3-methyl ether, possesses a hydroxyl group in the β-configuration. To obtain the desired 17α-hydroxyl configuration, a strategic inversion of this chiral center is necessary. This is a common challenge in steroid synthesis, as direct reduction of a 17-ketosteroid typically yields the thermodynamically more stable 17β-alcohol due to steric hindrance from the C18-methyl group. researchgate.net Therefore, an indirect approach is required to achieve the less stable 17α-epimer.
To achieve the inversion at C17, the Mitsunobu reaction is employed. madbarn.com This reaction is a powerful tool in organic synthesis for the stereospecific inversion of secondary alcohols. madbarn.com In this step, the 17β-hydroxyl group of 17β-estradiol-3-methyl ether is activated by treatment with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a nucleophile such as a carboxylic acid. This results in an Sₙ2 attack by the carboxylate anion on the activated hydroxyl group, leading to a complete inversion of the stereocenter to the 17α-configuration. Subsequent hydrolysis of the resulting ester yields the desired 17α-hydroxyl group.
Following the successful inversion at C17, the next major structural modification is the reduction of the aromatic A-ring. For this transformation, the Birch reduction is utilized. madbarn.com This dissolving-metal reduction employs an alkali metal, such as lithium or sodium, in liquid ammonia (B1221849) with an alcohol as a proton source. The Birch reduction of the electron-rich aromatic ether in the A-ring of the steroid leads to the formation of a non-conjugated diene, specifically a 1,4-cyclohexadiene (B1204751) derivative. Subsequent acidic workup hydrolyzes the enol ether intermediate to afford the desired 5(10)-estren-3-one-17α-ol.
| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |
| 1 | Mitsunobu Inversion | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Carboxylic acid | 3-methoxy-17α-acyloxyestra-1,3,5(10)-triene | Inversion of the 17β-hydroxyl group to the 17α-configuration. |
| 2 | Birch Reduction | Lithium (Li) or Sodium (Na) in liquid ammonia (NH₃), Alcohol (e.g., tert-butanol) | 17α-hydroxy-estr-5(10)-en-3-one | Reduction of the aromatic A-ring to a cyclohexenone. |
With the C17 stereocenter correctly established and the A-ring modified, the next challenge is the stereoselective reduction of the 3-ketone to a 3β-hydroxyl group. Simple reduction with agents like sodium borohydride (B1222165) often leads to a mixture of 3α- and 3β-alcohols. To achieve high stereoselectivity, the Noyori asymmetric transfer hydrogenation is employed. madbarn.com This powerful catalytic method utilizes a chiral ruthenium complex, such as a Ru(II)-arene-tosyldiamine catalyst, to deliver a hydride to the ketone in a highly stereocontrolled manner. The reaction typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. The choice of the chiral ligand on the ruthenium catalyst dictates the stereochemical outcome, allowing for the preferential formation of the desired 3β-alcohol.
| Reaction | Catalyst | Hydrogen Source | Product | Stereoselectivity |
| Noyori Asymmetric Transfer Hydrogenation | Chiral Ru(II)-arene-tosyldiamine complex | Isopropanol or HCOOH/NEt₃ | 5(10)-Estrene-3β,17α-diol | High preference for the 3β-isomer. |
Despite the high stereoselectivity of the Noyori hydrogenation, a small amount of the 3α-diol isomer is often formed. To obtain the final product in high isomeric purity, a chemoenzymatic purification step is implemented. madbarn.com This technique leverages the high selectivity of enzymes to differentiate between the two diastereomers. A lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to selectively acylate one of the diol isomers, typically the undesired 3α-isomer, in the presence of an acyl donor like vinyl acetate. The resulting ester has significantly different polarity compared to the unreacted diol, allowing for easy separation by standard chromatographic methods. Subsequent hydrolysis of the ester can recover the starting material if desired, making this a very efficient and atom-economical purification method.
Isotopic Labeling Strategies for Deuterated Analogues (e.g., 5(10)-Estrene-3β,17α-diol-d3)
Isotopically labeled steroids are invaluable tools in metabolic studies, as internal standards for mass spectrometry-based quantification, and in mechanistic investigations. The synthesis of deuterated analogues such as this compound requires the strategic introduction of deuterium (B1214612) atoms into the steroid scaffold.
Several methodologies exist for the incorporation of deuterium into steroid molecules. The choice of method depends on the desired location and number of deuterium atoms. Common strategies include:
Reduction of Carbonyl Groups with Deuterated Reagents: Ketones and esters can be reduced with deuterium-donating reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at the resulting carbinol center.
Catalytic Deuteration: Double bonds can be saturated using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Pd/C).
Base- or Acid-Catalyzed H/D Exchange: Protons on carbons adjacent to carbonyl groups or on aromatic rings can be exchanged for deuterium by treatment with a deuterated base (e.g., NaOD in D₂O) or a deuterated acid (e.g., D₂SO₄).
For the synthesis of this compound, a plausible approach would involve the introduction of deuterium atoms at positions C2, C4, and C3. This could be achieved by modifying the synthetic sequence described above. For instance, after the Birch reduction to form the 17α-hydroxy-estr-5(10)-en-3-one intermediate, a base-catalyzed H/D exchange using a deuterated solvent system could introduce deuterium atoms at the C2 and C4 positions, which are alpha to the 3-ketone. Subsequent reduction of the 3-ketone with a deuterated reducing agent like sodium borodeuteride would then introduce a third deuterium atom at the C3 position, yielding the desired this compound. The stereoselectivity of this reduction would need to be carefully controlled, potentially through the use of a stereodirecting auxiliary or by separating the resulting diastereomers.
| Deuteration Method | Reagent | Target Position(s) |
| Base-catalyzed H/D Exchange | NaOD/D₂O | C2, C4 (alpha to 3-ketone) |
| Reduction of Ketone | Sodium borodeuteride (NaBD₄) | C3 |
Synthesis of Labeled Internal Standards for Quantitative Assays
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative assays, particularly in mass spectrometry-based methods. These standards, which are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes like deuterium (²H or D), are essential for correcting for analyte loss during sample preparation and for variations in instrument response. For the accurate quantification of 5(10)-estrene-3β,17α-diol, the deuterated analog, this compound, serves as an ideal internal standard.
The synthesis of this compound requires a multi-step approach that combines the established synthetic route for the unlabeled ("light") compound with a specific deuterium-labeling strategy. A plausible and efficient synthesis commences with a commercially available starting material, such as estrone (B1671321) or 17β-estradiol, and introduces the deuterium atoms at a chemically strategic point in the synthetic pathway.
A robust method for preparing the unlabeled 5(10)-estrene-3β,17α-diol involves a four-step sequence starting from 17β-estradiol-3-methyl ether. nih.gov This process includes:
Mitsunobu inversion of the 17β-alcohol.
Birch reduction of the aromatic A-ring.
Stereoselective reduction of the resulting 3-ketone.
Chemoenzymatic purification.
To produce the d3-labeled analog, this established synthesis can be modified. A logical and efficient point for the introduction of deuterium is during the reduction of the ketone intermediates. The Birch reduction of the 17β-estradiol-3-methyl ether derivative yields an enol ether, which upon hydrolysis gives a β,γ-unsaturated ketone that isomerizes to the more stable α,β-unsaturated ketone, 5(10)-estrene-3,17-dione. The stereoselective reduction of the two ketone groups at C3 and C17 is then required to obtain the desired diol.
The introduction of three deuterium atoms can be strategically achieved by using a deuterated reducing agent for the reduction of the diketone intermediate. For example, sodium borodeuteride (NaBD₄) can be employed to reduce the ketone functionalities, thereby introducing deuterium atoms at specific positions. The stereochemistry of the resulting hydroxyl groups is critical and can be controlled by the choice of reagents and reaction conditions. The Noyori asymmetric transfer hydrogenation is a powerful method for the stereoselective reduction of ketones and can be adapted for this purpose. nih.gov
Below is a proposed synthetic scheme for this compound, followed by a detailed discussion of the key reaction steps.
Proposed Synthetic Scheme for this compound
| Step | Reaction | Starting Material | Key Reagents and Conditions | Intermediate/Product |
| 1 | Mitsunobu Inversion | 17β-estradiol-3-methyl ether | 1. Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) 2. Benzoic acid | 17α-benzoyloxy-3-methoxy-1,3,5(10)-estratriene |
| 2 | Saponification | 17α-benzoyloxy-3-methoxy-1,3,5(10)-estratriene | 1. Potassium hydroxide (B78521) (KOH) 2. Methanol (MeOH) | 17α-estradiol-3-methyl ether |
| 3 | Birch Reduction | 17α-estradiol-3-methyl ether | 1. Lithium (Li), liquid ammonia (NH₃) 2. tert-Butanol | 5(10)-Estrene-3,17-dione |
| 4 | Deuterium Labeling and Stereoselective Reduction | 5(10)-Estrene-3,17-dione | 1. Sodium borodeuteride (NaBD₄) 2. Cerium(III) chloride (CeCl₃) 3. Methanol-d4 (B120146) (CD₃OD) | This compound |
Detailed Research Findings
The key to a successful synthesis of this compound lies in the controlled and stereoselective introduction of the deuterium atoms and the hydroxyl groups.
The initial steps of the synthesis, the Mitsunobu inversion and saponification, are well-established procedures for inverting the stereochemistry at the C17 position of steroids. nih.gov The Birch reduction of the A-ring of the resulting 17α-estradiol-3-methyl ether effectively removes the aromaticity and generates the 5(10)-estrene backbone with ketone functionalities at C3 and C17.
The most critical step is the diastereoselective reduction of the 5(10)-estrene-3,17-dione intermediate using a deuterium source. The use of sodium borodeuteride (NaBD₄) provides a convenient and relatively inexpensive source of deuterium anions (D⁻). The stereochemical outcome of the reduction of the two ketones is influenced by steric hindrance. The 18-methyl group typically directs the attack of the deuteride to the α-face at C17, leading to the desired 17α-deuterio-17β-hydroxy configuration. However, to achieve the desired 3β-hydroxy and 17α-hydroxy stereochemistry, specific conditions are necessary.
The Luche reduction, which employs a combination of sodium borohydride (or in this case, sodium borodeuteride) and a lanthanide salt such as cerium(III) chloride, is known to favor the formation of the equatorial alcohol. In the case of the 3-keto group in the 5(10)-estrene system, this would preferentially yield the 3β-hydroxy group. The reduction of the 17-keto group is also influenced by the reagent choice. To achieve the 17α-hydroxy configuration, a thermodynamic Meerwein-Ponndorf-Verley (MPV) type reduction could be considered as an alternative for the unlabeled synthesis, however, for deuteration, a direct reduction is more straightforward. The stereoselectivity at C17 can be controlled through careful selection of the reducing agent and conditions.
By performing the reduction in a deuterated solvent such as methanol-d4 (CD₃OD), it is possible to introduce a deuterium atom at the oxygen of the newly formed hydroxyl groups, which can then be exchanged back to hydrogen during aqueous workup if desired, or retained to increase the mass shift of the internal standard. A more stable labeling is achieved by introducing the deuterium to the carbon skeleton.
Metabolic Pathways and Biotransformation of 5 10 Estrene 3β,17α Diol in Research Models
Enzymatic Formation from Precursor C19 Aromatizable Androgens
The biosynthesis of non-aromatic 19-norsteroids, including 5(10)-estrene-3β,17β-diol, has been investigated in various in vitro models. nih.gov These studies highlight the enzymatic pathways responsible for their formation from C19 aromatizable androgens.
The formation of 5(10)-estrene-3β,17β-diol from androgen precursors appears to involve enzymes similar to the aromatase complex essential for estradiol-17β biosynthesis. nih.gov Research has demonstrated that the production of 5(10)-estrene-3β,17β-diol from both androstenedione (B190577) and 19-hydroxyandrostenedione is significantly inhibited by specific aromatase inhibitors. nih.gov The use of inhibitors such as 4-hydroxyandrostenedione and aminoglutethimide (B1683760) phosphate (B84403) led to a notable reduction in the formation of this compound, suggesting the involvement of an aromatase-like enzymatic activity. nih.gov
The production of 5(10)-estrene-3β,17β-diol has been documented for the first time in primary cultures of porcine granulosa cells. nih.gov In this model, the cells were shown to convert androstenedione and 19-hydroxyandrostenedione into 5(10)-estrene-3β,17β-diol. nih.gov The stimulation of these cells with serum or a combination of serum and follicle-stimulating hormone (FSH) resulted in a seven-fold increase in the compound's formation. nih.gov
In vitro studies have also explored the biotransformation of related compounds in equine testicular preparations. nih.gov Specifically, the metabolism of the stereoisomer 5(10)-estrene-3α,17β-diol has been examined in this tissue, indicating the presence of enzymatic pathways capable of acting on the 5(10)-estrene steroid structure. nih.gov
| Research Model | Precursor(s) | Key Findings |
| Porcine Granulosa Cells | Androstenedione, 19-Hydroxyandrostenedione | Formation of 5(10)-estrene-3β,17β-diol is stimulated by serum and FSH. nih.gov The process is inhibited by aromatase inhibitors. nih.gov |
| Equine Testicular Preparations | 5(10)-estrene-3α,17β-diol | Demonstrates metabolic activity towards the 5(10)-estrene steroid core in this tissue. nih.gov |
Subsequent Metabolism and Identification of Metabolites
Following its formation, 5(10)-estrene-3β,17α-diol undergoes further metabolic conversions, leading to the production of various other steroid compounds.
In porcine granulosa cells, 5(10)-estrene-3β,17β-diol is converted into at least four different metabolites. nih.gov Among these, 19-norandrostenedione (B190405) has been definitively identified. nih.gov 19-nortestosterone was also found as a minor product of this metabolic process. nih.gov The presence of these conversion products indicates that porcine granulosa cells have the necessary enzymes to transform 3-hydroxy-5(10)-estrenes into 19-nor-4-ene-3-ketosteroids. nih.gov
| Parent Compound | Metabolite(s) Identified | Research Model |
| 5(10)-Estrene-3β,17β-diol | 19-Norandrostenedione (major), 19-Nortestosterone (minor) | Porcine Granulosa Cells |
The possibility of 5(10)-estrene-3β,17α-diol being a minor metabolite of testosterone (B1683101) has been investigated in equine models. researchgate.netnih.gov Following the administration of testosterone to castrated horses (geldings), low levels of 5(10)-estrene-3β,17α-diol, along with boldenone (B1667361) and nandrolone (B1676933), were detected in early post-administration urine samples. researchgate.netnih.gov This observation led to the suspicion that these steroids could be minor metabolites of testosterone. nih.gov
However, subsequent in vitro experiments that involved incubating testosterone with horse liver microsomes, as well as liver, adipose, and muscle tissues, did not provide evidence for this conversion. researchgate.netnih.gov Furthermore, a follow-up administration trial using 13C-labelled testosterone provided unequivocal evidence for the formation of 13C-labelled boldenone and nandrolone from testosterone. researchgate.netnih.gov In contrast, neither 5(10)-estrene-3β,17α-diol nor its 13C-counterpart was detected in this more definitive study. nih.gov
In horses, the excretion of 5(10)-estrene-3β,17α-diol has been particularly studied in mares, where it serves as a urinary biomarker for early pregnancy. nih.govmadbarn.com The identity of 5(10)-estrene-3β,17α-diol has been confirmed in both urine and placental tissue of pregnant mares using gas chromatography-mass spectrometry. nih.gov The urinary excretion of total conjugates of 5(10)-estrene-3β,17α-diol, along with estrone (B1671321), can be monitored to detect pregnancy between days 70 and 250. nih.govmadbarn.com The significant difference in excretion levels between a pregnant state and a normal estrus cycle is attributed to production by the placenta versus the ovarian follicle, respectively. nih.gov
In Vitro and In Vivo Biotransformation Studies
The biotransformation of 5(10)-Estrene-3β,17α-diol has been investigated using both in vitro and in vivo models, primarily in equine and porcine systems. These studies, along with general knowledge of steroid metabolism, provide a framework for understanding the likely metabolic transformations of this compound.
In Vitro Studies:
In vitro research, typically employing tissue preparations such as liver microsomes or testicular homogenates, allows for the investigation of specific metabolic reactions in a controlled environment. While direct in vitro studies on the metabolism of 5(10)-Estrene-3β,17α-diol are not extensively documented, research on closely related isomers provides significant insights. For instance, studies on 5(10)-estrene-3α,17β-diol using equine testicular preparations have demonstrated its biotransformation, indicating that testicular enzymes can metabolize steroids with a 5(10)-estrene structure. nih.gov
It is important to note that in vitro systems may not always fully replicate the complexity of in vivo metabolism. For example, while 5(10)-estrene-3β,17α-diol has been detected as a metabolite of testosterone in horses in vivo, attempts to demonstrate this conversion in vitro using horse liver microsomes, as well as liver, adipose, and muscle tissues, have been unsuccessful. nih.gov This suggests that the metabolic pathway may be specific to certain tissues not included in these models or may involve a more complex interaction of different cell types.
Potential In Vitro Metabolic Reactions:
Based on the metabolism of analogous 19-norsteroids, the following enzymatic reactions are likely to be involved in the in vitro biotransformation of 5(10)-Estrene-3β,17α-diol:
| Reaction Type | Enzyme Family | Potential Product(s) |
| Oxidation | Hydroxysteroid Dehydrogenases (HSDs) | 5(10)-Estren-17α-ol-3-one |
| Isomerization | Isomerases | 4-Estrene-3,17-dione (after oxidation) |
| Reduction | Aldo-Keto Reductases (AKRs) | Formation of other diol isomers |
| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives |
| Conjugation | UDP-Glucuronosyltransferases (UGTs) | Glucuronide conjugates |
| Conjugation | Sulfotransferases (SULTs) | Sulfate (B86663) conjugates |
In Vivo Studies:
In vivo studies in animal models have provided the most direct evidence for the formation and metabolism of 5(10)-Estrene-3β,17α-diol. In equine species, this compound is recognized as a urinary biomarker. nih.govmadbarn.com
In pregnant mares, 5(10)-estrene-3β,17α-diol is excreted in the urine, with its identity confirmed in both urine and placental tissue. nih.govmadbarn.com This points to the placenta as a potential site of its synthesis or metabolism during pregnancy.
Furthermore, administration trials in castrated horses (geldings) have shown that low levels of 5(10)-estrene-3β,17α-diol can be detected in urine following the administration of testosterone. nih.gov This finding indicates that it is a minor metabolite of testosterone in the horse. However, when 13C-labelled testosterone was administered, the 13C-labelled version of 5(10)-estrene-3β,17α-diol was not detected, suggesting a complex formation pathway. nih.gov
A-ring reduction: The double bond in the A-ring can be reduced, leading to the formation of estranediols.
Epimerization: The stereochemistry at carbon 17 can be altered.
Hydroxylation: The steroid nucleus can be hydroxylated at various positions.
Conjugation: Metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine.
Summary of In Vivo Findings in Equine Models:
| Study Focus | Research Model | Key Findings | Reference |
| Endogenous Production | Pregnant Mares | 5(10)-Estrene-3β,17α-diol is a urinary biomarker of pregnancy. | nih.govmadbarn.com |
| Testosterone Metabolism | Geldings | Detected as a minor urinary metabolite after testosterone administration. | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of 5 10 Estrene 3β,17α Diol and Its Deuterated Analogues
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the selective and sensitive analysis of 5(10)-Estrene-3β,17α-diol and its deuterated analogues like 5(10)-Estrene-3β,17α-diol-d3. This technique is crucial for distinguishing the analyte from a complex mixture of structurally similar steroids, which is a common challenge in biological matrices.
The separation of steroid hormones, including 5(10)-Estrene-3β,17α-diol, is often achieved using reversed-phase HPLC. A notable method for the simultaneous quantification of 17 steroidal hormones in equine serum, which includes 5(10)-Estrene-3β,17α-diol, employs ultra-high-performance liquid chromatography (UHPLC) coupled with an electrospray ionization mass spectrometer (ESI-MS). In such methodologies, a C18 column is frequently the stationary phase of choice, offering the necessary hydrophobicity to retain and separate the various steroid structures.
Detailed research findings have demonstrated the successful application of a fast and simple analytical method for identifying and quantifying a panel of steroid hormones and their metabolites. In one such validated UHPLC-MS/MS method, the chromatographic separation was performed on a C18 column with specific dimensions and particle size to ensure high resolution and efficiency. The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, often with additives to improve ionization efficiency for mass spectrometric detection. A gradient elution is commonly used, where the proportion of the organic solvent is increased over the course of the analysis to elute compounds with increasing hydrophobicity.
For the analysis of a comprehensive steroid profile, including estrogens and their metabolites, a sample preparation step such as protein precipitation is often employed, followed by chromatographic separation. The use of a deuterated internal standard, such as this compound, is critical for accurate quantification, as it compensates for any analyte loss during sample preparation and for variations in instrument response.
The following data tables provide examples of the chromatographic conditions and performance characteristics that can be expected from a validated UHPLC-MS/MS method for the analysis of a panel of steroid hormones, including compounds structurally related to 5(10)-Estrene-3β,17α-diol.
Table 1: Illustrative UHPLC-MS/MS Method Parameters for Steroid Analysis
| Parameter | Condition |
| Chromatography System | Ultra-High-Performance Liquid Chromatograph (UHPLC) |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Example: Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
Table 2: Representative Performance Data for Steroid Hormone Analysis
| Compound Class | Limit of Detection (LOD) Range (ng/mL) | Limit of Quantification (LOQ) Range (ng/mL) | Recovery (%) |
| Estrogens | 0.002 - 0.01 | 0.005 - 0.03 | > 85 |
| Androgens | 0.005 - 0.02 | 0.015 - 0.06 | > 85 |
| Progestogens | 0.01 - 0.05 | 0.03 - 0.15 | > 85 |
These tables are illustrative and the exact parameters and performance characteristics can vary depending on the specific instrumentation, sample matrix, and the full scope of analytes being investigated. The validation of such methods typically involves assessing linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results.
Applications of 5 10 Estrene 3β,17α Diol and Its Deuterated Analogues in Specialized Research Fields
Equine Sports Doping Control Research
The integrity of equine sports is maintained through rigorous anti-doping programs. 5(10)-Estrene-3β,17α-diol and its deuterated form are instrumental in the detection of prohibited substances, most notably the anabolic steroid nandrolone (B1676933).
Role as a Reference Material and Biomarker for Nandrolone Misuse Detection
In the context of anti-doping analysis, 5(10)-Estrene-3β,17α-diol serves as an essential reference material. nih.gov Its primary function is to help laboratory analysts accurately identify and quantify nandrolone metabolites in equine urine samples. The deuterated analogue, 5(10)-Estrene-3β,17α-diol-d3, is particularly valuable as an internal standard in mass spectrometry-based analytical methods. This allows for precise quantification by correcting for any loss of analyte during sample preparation and analysis.
Beyond its role as a reference standard, 5(10)-Estrene-3β,17α-diol is a crucial biomarker for detecting the misuse of nandrolone in male horses. madbarn.com Nandrolone is an endogenous steroid, making it challenging to differentiate between naturally occurring levels and those resulting from illicit administration. nih.gov The monitoring of 5(10)-Estrene-3β,17α-diol levels is a key component of the strategy to identify nandrolone abuse. madbarn.com It is also used to detect the misuse of pregnancy status in mares for potential performance enhancement. nih.govresearchgate.net
Analysis of Urinary Concentration Ratios with 5α-Estrane-3β,17α-diol (EAD) for Screening Nandrolone Abuse
A cornerstone of nandrolone abuse detection in male horses is the analysis of the urinary concentration ratio of 5α-Estrane-3β,17α-diol (EAD) to 5(10)-Estrene-3β,17α-diol (EED). madbarn.comnih.gov This ratio is a critical parameter used by anti-doping laboratories to screen for the misuse of nandrolone. madbarn.com The international threshold for nandrolone misuse is currently based on this urinary EAD/EED ratio. nih.gov
However, research has shown that this ratio can be subject to variability. madbarn.comnih.gov These variations can be influenced by factors such as individual differences between horses (inter-variability) and fluctuations within a single horse over time (intra-variability). nih.gov To address this, analytical strategies have been developed to profile a range of endogenous steroids, providing a more comprehensive and reliable method for detecting nandrolone misuse. nih.gov
Below is a table summarizing the key steroids involved in nandrolone abuse screening in horses:
| Compound | Abbreviation | Role in Doping Control |
| 5α-Estrane-3β,17α-diol | EAD | A key component of the urinary ratio for nandrolone screening. madbarn.comnih.gov |
| 5(10)-Estrene-3β,17α-diol | EED | The other key component of the urinary ratio for nandrolone screening. madbarn.comnih.gov |
| Nandrolone | The target of detection; its misuse is identified through altered steroid ratios. nih.gov |
Investigation of Endogenous Steroid Profile Disruption upon Exogenous Steroid Administration
The administration of exogenous anabolic steroids, such as nandrolone, disrupts the natural balance of endogenous steroids in horses. nih.gov Researchers have investigated these disruptions to develop more effective doping detection methods. In one study, a stallion was administered nandrolone laurate, and subsequent analysis of plasma and urine samples revealed significant alterations in the profiles of a large panel of endogenous steroids. nih.gov
Furthermore, studies on geldings (castrated male horses) have shown that the administration of testosterone (B1683101) can lead to the detection of low levels of 5(10)-estrene-3β,17α-diol, among other steroids like boldenone (B1667361) and nandrolone. nih.govresearchgate.net This highlights the complexity of steroid metabolism and the importance of understanding how the administration of one steroid can influence the levels of others. These findings underscore the need for caution when interpreting the presence of certain steroids in post-competition samples. researchgate.net
Steroid Biomarker Research in Animal Physiology
The applications of 5(10)-Estrene-3β,17α-diol extend beyond doping control into fundamental research on animal physiology, where it serves as a valuable biomarker.
Investigation of Pregnancy Status Biomarkers in Mares
5(10)-Estrene-3β,17α-diol is a recognized biological marker of pregnancy in mares. nih.gov Its urinary excretion, along with that of another steroid, estrone (B1671321), provides a complementary method for identifying early pregnancy. nih.gov This can be particularly useful in horse racing, where regulations permit pregnant mares to compete under specific conditions, and confirming pregnancy status is essential to prevent any potential misuse for performance enhancement. nih.govmadbarn.com
The screening for pregnancy in mares is often conducted via immunoassay for equine gonadotrophin (eCG), which is effective between days 40 and 120 of gestation. nih.govmadbarn.com The analysis of urinary 5(10)-estrene-3β,17α-diol and estrone can extend this detection window, proving helpful between days 70 and 250. nih.govmadbarn.com During this period, the urinary concentrations of these steroids reach their peak, making them readily detectable. nih.gov Research has confirmed the presence of 5(10)-estrene-3β,17α-diol in both the urine and placental tissue of pregnant mares. nih.gov
The following table illustrates the timeline of biomarker utility for pregnancy detection in mares:
| Biomarker | Method of Detection | Effective Gestation Period |
| Equine Gonadotrophin (eCG) | Plasma Immunoassay | Days 40-120 nih.govmadbarn.com |
| 5(10)-Estrene-3β,17α-diol (EED) & Estrone (E1) | Urinary Gas Chromatography-Mass Spectrometry | Days 70-250 nih.govmadbarn.com |
Studies on Steroid Profiles in Specific Animal Models (e.g., Geldings, Cattle)
Research into steroid profiles in specific animal models has further elucidated the metabolic pathways and physiological roles of compounds like 5(10)-estrene-3β,17α-diol. As previously mentioned, administration trials with testosterone in geldings have demonstrated that 5(10)-estrene-3β,17α-diol can be detected in post-administration urine samples. nih.govresearchgate.net This finding is significant for understanding steroid metabolism in castrated horses.
In cattle, research has focused on identifying definitive biomarkers for nandrolone abuse. nih.gov Studies have investigated various estranediols as metabolites of 17β-nandrolone. While 5α-estrane-3β,17α-diol can be found naturally in pregnant and injured cattle, other isomers may be more indicative of exogenous administration. researchgate.net This research in different animal models contributes to a broader understanding of steroid biochemistry and improves the specificity of diagnostic and anti-doping tests.
Elucidation of Steroidogenic Pathways and Enzyme Mechanisms
The intricate network of enzymatic reactions that constitute steroidogenesis is a subject of ongoing investigation. Isotopically labeled steroids, such as this compound, are invaluable probes for tracing metabolic conversions and identifying the enzymes involved. The stability of the deuterium (B1214612) label ensures that the compound's chemical properties remain unaltered, allowing it to mimic the behavior of its non-deuterated counterpart within biological systems.
Research has indicated that the biosynthesis of non-aromatic 19-norsteroids, including a stereoisomer of the target compound, 5(10)-estrene-3β,17β-diol, occurs in porcine granulosa cells. nih.gov The formation of this compound from androstenedione (B190577) and 19-hydroxyandrostenedione suggests the involvement of an enzyme system closely related to the aromatase complex. nih.gov This is supported by the observation that aromatase inhibitors significantly reduce its production. nih.gov The use of deuterated precursors in such studies allows for the unambiguous identification of metabolites through techniques like gas chromatography-mass spectrometry (GC-MS), providing definitive evidence of specific metabolic transformations.
One powerful application of deuterated steroids is in metabolic profiling studies. For instance, a study investigating the metabolism of threefold deuterated 19-nortestosterone (16,16,17-d3-NT) in a healthy male volunteer allowed for the identification of various deuterated metabolites in urine over an extended period. nih.govdshs-koeln.de This approach, which separates unconjugated, glucuronidated, and sulfated steroid fractions, enables a detailed reconstruction of the metabolic cascade. nih.govdshs-koeln.de While this particular study focused on 19-nortestosterone, the methodology is directly applicable to tracing the metabolic fate of this compound, helping to pinpoint the specific enzymes responsible for its conversion and the resulting products.
Interestingly, a study on the metabolism of testosterone in horses, which utilized 13C-labelled testosterone, identified boldenone, nandrolone, and 4-estrene-3,17-dione as minor metabolites. researchgate.netnih.gov However, 5(10)-estrene-3β,17α-diol was not detected as a metabolite in that specific pathway, highlighting the specificity of steroidogenic routes and the importance of using precise tracers to delineate them. researchgate.netnih.gov
The data from these types of studies are crucial for building a comprehensive map of steroidogenesis and understanding the function and regulation of key enzymes. The table below summarizes the key enzymes and their roles in the relevant steroidogenic pathways.
| Enzyme/Enzyme Complex | Substrate(s) | Product(s) | Significance in 19-Norsteroid Research |
| Aromatase Complex | Androstenedione, 19-Hydroxyandrostenedione | 5(10)-estrene-3β,17β-diol, 19-Norandrostenedione (B190405) | Implicated in the biosynthesis of non-aromatic 19-norsteroids. nih.gov |
| 3-hydroxy-Δ5-steroid dehydrogenase | 3-hydroxy-5(10)-estrenes | 19-nor-4-ene-3-ketosteroids | Responsible for the conversion of 5(10)-estrene-3β,17β-diol to other 19-norsteroids. nih.gov |
Research on the Physiological Role of 19-Norsteroids
Beyond their role as intermediates in steroidogenesis, 19-norsteroids exhibit a range of physiological activities. Understanding these roles is a key objective of endocrine research, and 5(10)-Estrene-3β,17α-diol and its deuterated analogues contribute significantly to these investigations.
One of the well-documented physiological roles of 5(10)-Estrene-3β,17α-diol is as a biomarker for pregnancy in mares. nih.govresearchgate.net Its presence in urine can be used to detect pregnancy, which has practical applications in veterinary medicine and horse racing to prevent the misuse of a pregnant mare's physiological status for performance enhancement. nih.govresearchgate.net The stereoselective synthesis of this compound is therefore important for its use as a reference material in doping analysis. nih.govresearchgate.net
The broader physiological significance of 19-norsteroids is an area of active research. These compounds can be produced endogenously in minute amounts in various animal species, including humans. nih.gov Their presence suggests they may have subtle but important regulatory functions. The administration of exogenous 19-norsteroids, such as nandrolone, has well-known anabolic effects, leading to their prohibition in sports. nih.gov The detection of their metabolites, including 19-norandrosterone, is a key focus of anti-doping programs. nih.gov
Research into the metabolism of 19-norsteroids is crucial for distinguishing between endogenous production and exogenous administration. The use of isotopically labeled compounds is central to these efforts. For example, studies on the metabolism of deuterated 19-nortestosterone help to identify unique metabolic signatures that can differentiate between natural and synthetic sources. nih.govdshs-koeln.de
The potential for 5(10)-Estrene-3β,17α-diol to be a metabolite of other steroids is also a subject of investigation. While it was not found to be a metabolite of testosterone in horses, it has been identified in studies of other steroid transformations. researchgate.netnih.gov The physiological implications of its formation and subsequent actions in various tissues are yet to be fully elucidated. The following table summarizes some of the known and investigated physiological roles of 19-norsteroids.
| 19-Norsteroid | Investigated Physiological Role/Application | Species |
| 5(10)-Estrene-3β,17α-diol | Biomarker of pregnancy. nih.govresearchgate.net | Equine |
| 19-Nortestosterone (Nandrolone) | Anabolic and androgenic effects. nih.gov | Various (including humans) |
| 19-Norandrosterone | Major urinary metabolite of nandrolone, indicator of exogenous administration. nih.gov | Human |
| 5(10)-estrene-3β,17β-diol | Potential role in ovarian follicular development. nih.gov | Porcine |
Future Directions and Research Challenges
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Metabolite Profiling
The accurate detection and quantification of steroid metabolites are fundamental to endocrinology, anti-doping control, and clinical diagnostics. While 5(10)-Estrene-3β,17α-diol-d3 is currently used as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), future research is focused on developing more advanced analytical platforms. endocrine-abstracts.org The challenge lies in achieving even lower limits of detection and unequivocally differentiating between closely related steroid isomers, which can have vastly different biological activities. tofwerk.com
High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques is a promising frontier. researchgate.net Techniques like ion mobility-mass spectrometry (IMS-MS) can separate isomers based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and m/z ratio. tofwerk.comfit.edu This is particularly crucial for steroid profiling, where numerous isomers exist. thermofisher.com Future efforts will likely focus on refining IMS-MS and other multidimensional separation techniques to improve resolution and sensitivity, allowing for the confident identification of trace-level metabolites in complex biological matrices. fit.edu
Another area of development is improving ionization efficiency and fragmentation strategies in MS. Techniques like silver cationization have been shown to produce distinctive fragmentation patterns for steroid regioisomers, aiding in their confident annotation without extensive derivatization. nih.gov The evolution of soft ionization methods continues to make the analysis of intact steroid conjugates more accessible, simplifying sample preparation and providing a more comprehensive metabolic picture. nih.gov
| Analytical Technique | Advantage for Steroid Profiling | Future Research Focus |
| LC-MS/MS | High sensitivity and specificity for targeted quantification. endocrine-abstracts.org | Development of high-throughput methods for large-scale screening. endocrine-abstracts.org |
| GC-MS | Excellent chromatographic separation for complex mixtures. | Reducing the need for extensive sample derivatization. tofwerk.com |
| HRMS | Accurate mass measurements for confident formula determination. | Integration with advanced software for automated data processing and metabolite identification. researchgate.net |
| IMS-MS | Separation of structurally similar isomers. tofwerk.comfit.edu | Enhancing ion mobility resolution for baseline separation of challenging isomeric pairs. fit.edu |
| MALDI-IMS | Spatial localization of steroids within tissue sections. mdpi.com | Improving sample preparation techniques for enhanced signal and reproducibility. mdpi.com |
Further Elucidation of Undiscovered Metabolic Pathways and Enzymatic Activities of 5(10)-Estrene-3β,17α-diol
While 5(10)-estrene-3β,17α-diol is recognized as an endogenous steroid in horses, particularly as a biomarker for pregnancy, its precise metabolic origins are not fully understood. nih.govresearchgate.net It has also been identified as a minor metabolite following the administration of testosterone (B1683101) in geldings, suggesting a complex metabolic network. researchgate.netnih.gov However, a study using 13C-labelled testosterone failed to detect the corresponding 13C-labelled 5(10)-estrene-3β,17α-diol, indicating that the pathway from testosterone to this metabolite may not be direct or may involve unexpected enzymatic steps. researchgate.netnih.gov
Future research must focus on identifying the specific enzymes responsible for its biosynthesis. Studies on a related compound, 5(10)-estrene-3β,17β-diol, in porcine granulosa cells suggest that its formation from androgens is inhibited by aromatase inhibitors, pointing towards the involvement of an aromatase-like enzyme complex (a member of the cytochrome P450 superfamily). nih.gov The cytochrome P450 (CYP) enzymes are known to be central to steroid metabolism, including the biotransformation of anabolic steroids like nandrolone (B1676933). nih.govwada-ama.orgnih.govdiva-portal.org Investigating the metabolism of testosterone and related C19 steroids by a panel of equine CYP enzymes, particularly those in the liver and adrenal cortex, could reveal the specific catalysts for the formation of 5(10)-estrene-3β,17α-diol. wada-ama.orgmdpi.com
In vitro studies using tissue homogenates (e.g., liver, adrenal, placental) and purified recombinant enzymes will be crucial. researchgate.netdshs-koeln.de By incubating precursor steroids with these biological systems and analyzing the products, the specific enzymatic reactions can be mapped. This will not only clarify the endogenous production of 5(10)-estrene-3β,17α-diol but also enhance its utility as a biomarker by providing a deeper understanding of the factors that influence its concentration.
| Precursor Steroid | Potential Enzyme Class | Research Approach | Finding |
| Androstenedione (B190577) | Aromatase (CYP19A1) | Incubation with porcine granulosa cells. | Formation of 5(10)-estrene-3β,17β-diol was inhibited by aromatase inhibitors, suggesting CYP involvement. nih.gov |
| Testosterone | Cytochrome P450 | Administration of 13C-testosterone to geldings. | 13C-labelled boldenone (B1667361) and nandrolone were detected, but not 13C-labelled 5(10)-estrene-3β,17α-diol. researchgate.netnih.gov |
| Nandrolone | Cytochrome P450 | In vivo studies in mice. | Nandrolone administration was found to significantly increase the activity of hepatic cytochrome P450 enzymes. nih.govnih.gov |
Expansion of Research Applications in Veterinary Forensics and Animal Science Beyond Current Methodologies
The primary application of 5(10)-estrene-3β,17α-diol analysis is in equine science, where it serves as a urinary biomarker for pregnancy and has relevance in anti-doping control due to its link with testosterone metabolism. nih.govresearchgate.netnih.gov The deuterated form, this compound, is essential for ensuring the accuracy of these tests. The challenge for the future is to expand the utility of monitoring this steroid beyond these established roles.
In veterinary forensics, developing more sensitive methods could help detect subtle abuses of anabolic agents or differentiate between endogenous production and illicit administration in a wider range of species. This includes establishing reference ranges and understanding the metabolism of this steroid in other animals of agricultural or competitive importance.
Beyond forensics, 5(10)-estrene-3β,17α-diol could become a valuable biomarker in animal reproductive health. Its established link to placental and/or ovarian function in mares suggests it could be a useful indicator for studying follicular development, placental viability, and certain reproductive disorders in horses and potentially other species. nih.gov Research could explore its correlation with fertility, early embryonic loss, and other conditions affecting breeding success in livestock and companion animals. This would require comprehensive longitudinal studies to correlate urinary or plasma concentrations with specific physiological and pathological states.
Synthesis of Advanced Isotopic Variants for Complex Tracer Studies in Metabolic Research
The use of a single deuterated variant like this compound is standard for quantitative analysis. However, the future of metabolic research lies in more complex stable isotope tracer studies to map the dynamics of steroid pathways, a field known as metabolic flux analysis (MFA). nih.govmedchemexpress.comcreative-proteomics.com This requires the synthesis of more advanced isotopic variants.
The synthesis of steroids labeled with multiple stable isotopes, such as a combination of deuterium (B1214612) (²H) and carbon-13 (¹³C), has been achieved for compounds like cortisol. nih.gov Such multi-labeled compounds allow researchers to trace the fate of different parts of the molecule simultaneously. For example, a variant of a C19 steroid labeled in both the A-ring (with ¹³C) and at another position (with ²H) could be administered to an animal. nih.govsci-hub.rucapes.gov.br By analyzing the isotopic composition of metabolites like 5(10)-estrene-3β,17α-diol, researchers could determine the specific bond-breaking and formation events, revealing intricate details of the enzymatic mechanisms. nih.gov
These advanced tracer studies would be invaluable in definitively answering questions about the metabolic pathways raised in section 6.2. By providing substrates with unique isotopic signatures, the conversion routes and rates can be quantified, moving beyond static concentration measurements to a dynamic understanding of the steroid network. The primary challenge in this area is the complex organic synthesis required to produce these multi-labeled steroids efficiently and with high isotopic purity. sci-hub.ru
Q & A
Advanced Question
- In vitro metabolic assays : Compare hepatic microsomal stability using LC-MS to quantify parent compound degradation rates. Deuterium at C3β and C17α may reduce first-pass metabolism by 20–40% .
- Pharmacokinetic modeling : Use compartmental models to predict deuterium’s impact on bioavailability and half-life. Parameterize models with in vitro data to avoid costly in vivo trials .
How can cross-disciplinary approaches enhance research on deuterated steroidal compounds?
Advanced Question
Integrate techniques from:
- Analytical chemistry : Develop isotope-selective detection methods (e.g., deuterium NMR or IR spectroscopy) to track compound distribution in tissues .
- Computational chemistry : Perform DFT calculations to predict deuterium’s electronic effects on ER binding pockets .
- Molecular biology : Use CRISPR-edited ERα mutants to isolate isotopic effects on receptor conformational dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
